(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c13-9-6-8(2-3-11(14)15)7-10-12(9)17-5-1-4-16-10/h2-3,6-7H,1,4-5H2,(H,14,15)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPPUVMGHBRVRO-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C=CC(=O)O)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C(=CC(=C2)/C=C/C(=O)O)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzodioxepin ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced via a Heck reaction or a Wittig reaction, where the appropriate aldehyde or phosphonium salt is reacted with the benzodioxepin derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the double bond in the acrylic acid moiety, resulting in the formation of saturated derivatives.
Substitution: The chlorine atom in the benzodioxepin ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid exhibit anticancer properties. The benzodioxepin structure is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that acrylic acid derivatives possess broad-spectrum antibacterial and antifungal properties. The presence of the benzodioxepin moiety enhances the compound's ability to disrupt microbial cell membranes, leading to cell death . This characteristic makes it a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in several studies. Antioxidants are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated, suggesting its potential use in pharmaceutical formulations aimed at combating oxidative damage in biological systems .
Polymer Synthesis
The acrylic acid derivative can be utilized in polymer chemistry as a monomer for synthesizing new polymeric materials. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties. Research into the copolymerization of this compound with other monomers has shown promising results in developing materials with enhanced durability and functionality .
Coatings and Adhesives
Due to its chemical properties, this compound can be incorporated into coatings and adhesives formulations. The compound contributes to improved adhesion characteristics and resistance to environmental factors such as moisture and UV radiation, making it suitable for various industrial applications .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodioxepin derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Formulations
In another investigation focusing on antimicrobial activity, formulations containing this acrylic acid derivative showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could be developed into a topical antimicrobial agent for treating skin infections .
Mechanism of Action
The mechanism of action of (2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
2-(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid (CAS 874623-17-3)
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic Acid (CAS 952183-13-0)
- Structure : Features a benzoic acid substituent (-C6H4COOH) linked to the benzodioxepin core.
- Molecular Formula : C16H14O4 vs. C12H11ClO4 for the target compound.
- Properties : Higher molecular weight (270.28 g/mol) and melting point (217–220°C).
- Significance : The aromatic ring in the carboxylic acid group may enhance π-π stacking interactions in biological systems.
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid (CAS 20825-89-2)
- Structure : Lacks the chlorine substituent and acrylic acid moiety.
- Properties : Melting point 143–146°C.
- Significance : Demonstrates the impact of halogenation on physicochemical properties; chlorine in the target compound likely increases lipophilicity and metabolic stability.
Functional Group Variations
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (CAS 852956-43-5)
(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamine (CAS 893725-12-7)
- Structure : Features an amine (-CH2NH2) group.
- Properties: Molecular formula C10H12ClNO2; labeled as harmful if swallowed.
- Significance : The amine group introduces basicity, contrasting with the acidic nature of the acrylic acid moiety.
Toxicity in Artemia salina Assays
- 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one : Exhibited cytotoxicity in ethyl acetate extracts of Protium javanicum with LC50 values < 200 ppm.
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) : A natural analogue with antioxidant and anti-inflammatory properties; used as a reference standard in pharmacological research.
- Implication : The target compound’s acrylic acid group may enhance bioactivity compared to simpler carboxylic acids, though chlorine substitution could modulate toxicity.
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid is a compound with significant potential in pharmaceutical applications. Its structure suggests that it may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on available literature.
- Molecular Formula : C12H11ClO4
- Molecular Weight : 254.67 g/mol
- CAS Number : 855991-71-8
Antimicrobial Activity
Research indicates that derivatives of benzodioxepin compounds often exhibit antimicrobial properties. For instance, studies have shown that certain compounds with similar structures can demonstrate activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Potentially active | |
| Escherichia coli | Not yet studied |
Anticancer Activity
The anticancer potential of compounds containing the benzodioxepin moiety has been explored in various studies. Some derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The structure–activity relationship (SAR) analysis suggests that modifications to the benzodioxepin structure can enhance its efficacy against specific cancer types.
| Cancer Cell Line | Cytotoxicity | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Moderate | |
| A549 (lung cancer) | High | |
| HepG2 (liver cancer) | Low |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : Certain derivatives induce programmed cell death in malignant cells through mitochondrial pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.
Case Studies
-
Study on Anticancer Effects :
A study conducted by Zhang et al. (2020) evaluated the effects of various benzodioxepin derivatives on MCF-7 and A549 cell lines. The results indicated that modifications to the chlorine substituent significantly enhanced cytotoxicity in A549 cells while maintaining lower toxicity towards normal fibroblasts. -
Antimicrobial Screening :
In a screening study published by Pal et al. (2018), several benzodioxepin derivatives were tested for antimicrobial activity against common pathogens. Although the specific activity of this compound was not directly assessed, related compounds showed promising results against Candida albicans and Bacillus subtilis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid?
- Methodology : Start with 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid (CAS 20825-89-2) as a precursor. Introduce the chlorine substituent at position 9 via electrophilic aromatic substitution using Cl₂/FeCl₃. For the acrylic acid moiety, employ a Horner-Wadsworth-Emmons reaction with a phosphonate ester to ensure stereoselective formation of the (E)-isomer. Purify intermediates via recrystallization (e.g., using ethanol/water) and confirm regiochemistry via H NMR .
Q. How can the stereochemical configuration (E/Z) of the acrylic acid group be experimentally confirmed?
- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the α,β-unsaturated protons and the benzodioxepin ring. For definitive confirmation, perform X-ray crystallography on single crystals grown via slow evaporation in dichloromethane/hexane .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodology : Use the Brine Shrimp Lethality Test (BSLT) with Artemia salina larvae. Prepare serial dilutions (10–500 ppm) in seawater and calculate LC₅₀ values using probit analysis. Compare results with ethyl acetate extracts of Protium javanicum, which showed LC₅₀ = 134.90 ppm for related benzodioxepin derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for modifications to the benzodioxepin core?
- Methodology : Synthesize analogs with substituents at positions 3, 4, or 9 (e.g., methyl, nitro, or boronic acid groups). Evaluate bioactivity in cancer cell lines (e.g., HepG2 or MCF-7) using MTT assays. Correlate electronic effects (Hammett σ values) with cytotoxicity to identify pharmacophores .
Q. What advanced analytical techniques are critical for characterizing metabolic stability?
- Methodology : Perform in vitro microsomal stability assays using rat liver microsomes. Monitor parent compound depletion via LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Identify metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic standards .
Q. How can contradictory toxicity data between different extraction solvents be resolved?
- Methodology : Conduct solvent-partitioning studies (e.g., n-hexane vs. ethyl acetate) to isolate compound fractions. Analyze each fraction via LC-MS/MS to quantify the target compound and co-eluting impurities. Use statistical tools like ANOVA to assess solvent-specific matrix effects on bioactivity .
Experimental Design & Data Analysis
Q. What controls are essential when testing this compound in apoptosis assays?
- Methodology : Include staurosporine (1 µM) as a positive control for caspase activation. Use Annexin V/PI staining with flow cytometry to distinguish early vs. late apoptosis. Normalize data to vehicle-treated cells (DMSO ≤0.1%) and validate with caspase-3/7 activity assays .
Q. How can computational modeling predict binding affinities to biological targets?
- Methodology : Perform molecular docking using AutoDock Vina with the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Target cyclooxygenase-2 (COX-2) or β-catenin due to structural similarities to known bioactive benzodioxepins. Validate predictions with surface plasmon resonance (SPR) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
